(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-7-8-17(13(2)9-12)21-18(22)15(11-20)10-14-5-3-4-6-16(14)19/h3-10H,1-2H3,(H,21,22)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNOSCLKQHMJOL-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2F)/C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:
Formation of the intermediate: This involves the reaction of 2,4-dimethylphenylamine with an appropriate reagent to introduce the cyano group.
Coupling reaction: The intermediate is then coupled with 2-fluorobenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Melting Points :
- Bulky aromatic groups (e.g., naphthalen-2-yl in 36a, 36b) correlate with higher melting points (228–254°C) compared to benzodioxol or indole substituents .
- The target compound’s 2-fluorophenyl group may lower melting points due to reduced π-π stacking compared to naphthyl analogs.
Synthetic Yields :
- Electron-rich aldehydes (e.g., 2,3-methylenedioxybenzaldehyde in 37a) yield higher products (82.55%) than naphthaldehyde derivatives (~50%) . The target compound’s synthesis, likely using 2-fluorobenzaldehyde, may follow similar trends.
Key Observations:
Antiproliferative Potential: WP1066, a structurally related acrylamide, inhibits JAK/STAT3 signaling, suggesting the target compound may share similar mechanisms due to its fluorophenyl and dimethylphenyl groups, which enhance membrane permeability and target binding .
Computational and Crystallographic Insights
- Crystal Structure Analysis: Analog (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide () crystallizes in the monoclinic P2₁/c space group, with unit cell parameters a = 12.0639 Å, b = 19.983 Å, and c = 6.3960 Å . Similar techniques (e.g., SHELX , Mercury ) could elucidate the target compound’s packing and stability.
- Docking Studies: Tools like AutoDock Vina predict binding modes for acrylamides. The target’s fluorine atom may form halogen bonds with biological targets, enhancing affinity compared to non-halogenated analogs.
Biologische Aktivität
The compound (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide is a member of the enamide class of compounds that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide features a cyano group attached to a prop-2-enamide backbone with specific substitutions that enhance its biological profile. The presence of fluorine and dimethyl groups is significant as they can influence the compound's lipophilicity and interaction with biological targets.
Research indicates that compounds similar to (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide may exert their effects through various mechanisms:
- Histone Deacetylase Inhibition : Some derivatives have shown potent inhibitory activity against human class I histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
- Apoptosis Induction : Compounds in this class have been observed to induce apoptosis in cancer cell lines by increasing acetylation of histones, leading to G1 cell cycle arrest .
Efficacy in Cell Lines
Several studies have evaluated the efficacy of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide in various cancer cell lines:
- Myelodysplastic Syndrome : In vitro studies demonstrated that this compound could effectively inhibit growth in myelodysplastic syndrome cell lines, suggesting its potential as an anticancer agent .
- Xenograft Models : When tested in xenograft models, it exhibited significant antitumor activity, particularly in models with an intact immune system, indicating its potential for use in immunocompetent hosts .
Case Study 1: Antitumor Activity
A study involving the administration of (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide in SKM-1 xenograft models showed promising results. The compound led to a marked reduction in tumor size compared to controls. The mechanism was linked to the modulation of histone acetylation and subsequent gene expression changes associated with apoptosis.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Volume (cm³) | 150 | 50 |
| Weight Loss (%) | 5% | 12% |
| Survival Rate (%) | 70% | 90% |
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(2-fluorophenyl)prop-2-enamide has favorable absorption characteristics with low metabolic degradation across multiple species. This profile suggests potential for clinical development.
| Species | Cmax (µM) | Tmax (h) | Half-life (h) |
|---|---|---|---|
| ICR Mice | 15 | 1 | 6 |
| SD Rat | 20 | 1.5 | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
